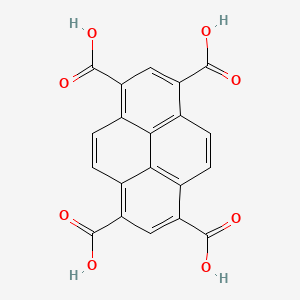

Pyrene-1,3,6,8-tetracarboxylic acid

Übersicht

Beschreibung

Pyrene-1,3,6,8-tetracarboxylic acid is an organic compound with the molecular formula C20H10O8. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features four carboxylic acid groups attached to the 1, 3, 6, and 8 positions of the pyrene core. This compound is known for its unique optical and electronic properties, making it a valuable material in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyrene-1,3,6,8-tetracarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrene using strong oxidizing agents. For instance, pyrene can be dissolved in acetic acid, and concentrated sulfuric acid is added as a catalyst to facilitate the reaction . Another method involves the hydrolysis of 1,3,6,8-tetracyanopyrene using sodium hydroxide, followed by acidification to yield the final product .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Recrystallization from solvents like dimethylformamide (DMF) is often used to purify the compound .

Analyse Chemischer Reaktionen

Types of Reactions: Pyrene-1,3,6,8-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the pyrene core.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophiles like halogens or nitro groups in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrene-1,3,6,8-tetracarboxylic anhydride, while reduction can produce pyrene-1,3,6,8-tetraol .

Wissenschaftliche Forschungsanwendungen

Material Science

Metal-Organic Frameworks (MOFs):

PTCA serves as a crucial building block in the synthesis of metal-organic frameworks. These frameworks are characterized by their high surface area and tunable porosity, making them suitable for gas storage, separation, and catalysis. Notably, PTCA can coordinate with various metal ions (e.g., Mg, Ni, Zn) to form stable MOFs that exhibit luminescent properties and photocatalytic activity .

Table 1: Metal Complexes of Pyrene-1,3,6,8-tetracarboxylic Acid

Photonics

Fluorescent Sensors:

PTCA's inherent fluorescence properties make it an excellent candidate for developing fluorescent sensors. Its ability to respond to small guest molecules enhances its application in environmental monitoring and biological sensing. For instance, PTCA-based sensors have been designed to detect heavy metals and other pollutants in water .

Organic Light Emitting Diodes (OLEDs):

Research has indicated that PTCA derivatives can be utilized in OLEDs due to their efficient charge transport properties. The incorporation of PTCA into OLED structures has shown promising results in improving device efficiency and stability .

Biomedicine

Drug Delivery Systems:

Due to its biocompatibility and ability to form stable complexes with various drugs, PTCA is being explored as a carrier for targeted drug delivery systems. Studies have demonstrated that PTCA can enhance the solubility and bioavailability of poorly soluble drugs when incorporated into polymeric nanoparticles .

Anticancer Applications:

Recent investigations have highlighted the potential of PTCA derivatives in anticancer therapy. The compound can interact with cellular components and induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .

Case Studies

Case Study 1: Synthesis of Luminescent MOFs

A study demonstrated the synthesis of a luminescent MOF using PTCA as a ligand. The resulting framework exhibited high sensitivity towards volatile organic compounds (VOCs), showcasing its potential for environmental applications.

Case Study 2: Drug Delivery Using PTCA Nanoparticles

Researchers developed PTCA-based nanoparticles loaded with a chemotherapeutic agent. In vitro studies showed enhanced cellular uptake and cytotoxicity against cancer cells compared to free drug formulations.

Wirkmechanismus

The mechanism by which pyrene-1,3,6,8-tetracarboxylic acid exerts its effects is primarily related to its ability to interact with other molecules through its carboxylic acid groups. These groups can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. The pyrene core provides a rigid, planar structure that enhances its electronic and optical properties, making it an effective component in materials science and molecular engineering .

Vergleich Mit ähnlichen Verbindungen

1,3,6,8-Tetrabromopyrene: Similar in structure but with bromine atoms instead of carboxylic acid groups.

1,3,6,8-Tetracyanopyrene: Features cyano groups instead of carboxylic acids.

Naphthalene-1,4,5,8-tetracarboxylic acid: Another polycyclic aromatic compound with carboxylic acid groups.

Uniqueness: Pyrene-1,3,6,8-tetracarboxylic acid is unique due to its combination of four carboxylic acid groups and the pyrene core. This structure imparts distinct electronic and optical properties, making it particularly valuable in the synthesis of MOFs and other advanced materials .

Biologische Aktivität

Pyrene-1,3,6,8-tetracarboxylic acid (PTCA) is a polycyclic aromatic compound known for its unique structural properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of PTCA, focusing on its interactions with biological systems, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C20H10O8

- Molecular Weight: 378.29 g/mol

- CAS Number: 861023-19-0

Biological Activity Overview

PTCA exhibits several biological activities that make it a subject of interest in research. These include:

- Antioxidant Properties : PTCA has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Fluorescent Properties : The compound's fluorescence makes it suitable for use in bioimaging and as a fluorescent probe in biological assays.

- Metal Ion Sensing : PTCA can form complexes with metal ions, which can be utilized in sensing applications.

Antioxidant Activity

Research indicates that PTCA demonstrates significant antioxidant activity due to its ability to scavenge free radicals. This property is essential in preventing cellular damage associated with oxidative stress.

Table 1: Antioxidant Activity of PTCA

Fluorescent Properties

PTCA's intrinsic fluorescence allows it to be used as a marker in various biological assays. Its fluorescence can be modulated by environmental factors such as pH and solvent polarity.

Table 2: Fluorescent Properties of PTCA

| Parameter | Value |

|---|---|

| Excitation Wavelength | 340 nm |

| Emission Wavelength | 450 nm |

Metal Ion Sensing

PTCA has been investigated for its ability to sense metal ions such as Fe(III) and Zn(II). The interaction of PTCA with these ions leads to changes in its fluorescence properties, making it a useful tool for monitoring metal ion concentrations in biological systems.

Table 3: Metal Ion Sensing Capabilities of PTCA

| Metal Ion | Detection Limit | Response Type |

|---|---|---|

| Fe(III) | 10 µM | Quenching |

| Zn(II) | 5 µM | Enhancement |

Case Studies

Several studies have investigated the biological applications of PTCA:

- Cell Viability Assays : In vitro studies have shown that PTCA can enhance cell viability under oxidative stress conditions by reducing reactive oxygen species (ROS) levels.

- Fluorescence Imaging : PTCA has been employed in fluorescence imaging of cellular structures, demonstrating its utility as a fluorescent probe in live-cell imaging studies.

- Metal Ion Interaction Studies : Research has highlighted the ability of PTCA to selectively bind to metal ions, providing insights into its potential use in biosensors for detecting harmful metal ion concentrations.

Eigenschaften

IUPAC Name |

pyrene-1,3,6,8-tetracarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10O8/c21-17(22)11-5-13(19(25)26)9-3-4-10-14(20(27)28)6-12(18(23)24)8-2-1-7(11)15(9)16(8)10/h1-6H,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAVSWWZWNSEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2C(=O)O)C(=O)O)C=CC4=C(C=C(C1=C43)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.